molecular formula C17H12BrN B12818302 2-Bromo-4,5-diphenylpyridine

2-Bromo-4,5-diphenylpyridine

Cat. No.: B12818302
M. Wt: 310.2 g/mol
InChI Key: GLHZOIWAMKBUOR-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diphenylpyridine is a heterocyclic aromatic compound that features a bromine atom and two phenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenylpyridine typically involves the bromination of 4,5-diphenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, biphenyl derivatives, and other heterocyclic compounds .

Scientific Research Applications

2-Bromo-4,5-diphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-5-phenylpyridine
  • 4,5-Diphenylpyridine

Comparison: 2-Bromo-4,5-diphenylpyridine is unique due to the presence of both bromine and two phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-bromo-4,5-diphenylpyridine

InChI

InChI=1S/C17H12BrN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H

InChI Key

GLHZOIWAMKBUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Br

Origin of Product

United States

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